
Anabasine
Overview
Description
Anabasine is a naturally occurring alkaloid found in plants such as tree tobacco (Nicotiana glauca) and common tobacco (Nicotiana tabacum). It is a structural isomer of nicotine, sharing a similar chemical structure but differing in its biological effects. Historically, this compound has been used as an insecticide due to its toxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anabasine can be synthesized through several methods. One common synthetic route involves the reaction of 2-picoline with 1,5-dibromopentane, followed by cyclization to form the piperidine ring. The reaction typically requires a base such as sodium hydride and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, particularly from species of the Nicotiana genus. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography to isolate the alkaloid in its pure form .
Chemical Reactions Analysis
Types of Reactions: Anabasine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of this compound can yield dihydrothis compound, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, ether solvents, and low temperatures.
Substitution: Nucleophiles like amines or halides, often in the presence of a base.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Anabasine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on nicotinic acetylcholine receptors, providing insights into receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a nicotinic receptor agonist, which could have implications for treating neurological disorders.
Industry: Historically used as an insecticide, this compound’s toxic properties are leveraged in pest control
Mechanism of Action
Anabasine exerts its effects primarily through its action on nicotinic acetylcholine receptors (nAChRs). It acts as a full agonist at these receptors, leading to depolarization and subsequent neuronal activation. At high doses, this compound can cause a depolarizing block, similar to nicotine poisoning, which can result in symptoms such as muscle paralysis and, in severe cases, death by asystole .
Comparison with Similar Compounds
Anabasine is often compared to other alkaloids such as:
Nicotine: Both are found in tobacco plants and act on nAChRs, but this compound is less potent and has a different toxicity profile.
Anatabine: Another tobacco alkaloid with similar receptor activity but differing in its pharmacokinetics and biological effects.
Lobeline: Found in Lobelia species, lobeline also acts on nAChRs but has additional effects on dopamine transporters, making it distinct from this compound
This compound’s uniqueness lies in its specific receptor interactions and its historical use as an insecticide, setting it apart from other similar alkaloids.
Biological Activity
Anabasine, a naturally occurring alkaloid found in tobacco and other plants, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, summarizing key research findings, case studies, and experimental data to provide an authoritative overview.
Chemical Structure and Properties
This compound is chemically classified as with the molecular formula . It is structurally similar to nicotine, possessing a pyridine ring that contributes to its biological activity.
1. Analgesic Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, a series of synthesized N-acyl derivatives showed pronounced analgesic effects in animal models, particularly in reducing pain responses induced by acetic acid .
Compound | Pain Response Reduction (%) |
---|---|
This compound Derivative 1 | 45% |
This compound Derivative 2 | 55% |
This compound Derivative 3 | 60% |
2. Antimicrobial and Antiviral Activity
This compound and its derivatives have been evaluated for their antimicrobial and antiviral properties. In vitro studies indicated that certain this compound derivatives demonstrated strong antibacterial activity against Escherichia coli and Bacillus subtilis, with some compounds showing moderate activity .
Microorganism | Activity Level (mm zone of inhibition) |
---|---|
E. coli | 15 mm |
B. subtilis | 14 mm |
3. Neurological Effects
This compound has been investigated for its effects on neurological functions. A study involving rats demonstrated that this compound administration could reverse impairments in working memory induced by NMDA receptor antagonism . The results indicated a dose-dependent improvement in memory performance:
Dose (mg/kg) | Percent Correct Rejection (%) |
---|---|
0.2 | 94.7 |
2.0 | 95.5 |
Case Study: Effects on Nicotine Withdrawal
In a controlled study, this compound was shown to attenuate nicotine withdrawal symptoms in rodents, suggesting potential therapeutic applications for smoking cessation . The study utilized a radial-arm maze to assess cognitive performance under varying doses of this compound.
Case Study: Developmental Toxicity in Zebrafish
Another significant study explored the developmental toxicity of this compound using zebrafish embryos. It was found that higher concentrations of this compound decreased hatching rates significantly, indicating dose-dependent toxicity. However, when combined with cucurbituril (a nano-carrier), the toxicity was markedly reduced .
The biological activities of this compound are believed to be mediated through various mechanisms:
- NMDA Receptor Modulation : this compound may influence glutamatergic signaling pathways, which are crucial for memory and learning processes.
- Antimicrobial Action : The structural components of this compound allow it to interact with bacterial cell membranes, leading to increased permeability and cell death.
- Pain Modulation : Its analgesic effects may involve interactions with opioid receptors or modulation of inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Anabasine in plant extracts, and how can researchers ensure methodological rigor?
To quantify this compound, researchers often use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Key validation steps include:
- Calibration curves : Use certified this compound standards to establish linearity (typically R² ≥ 0.99).
- Recovery tests : Spike matrices with known this compound concentrations to assess extraction efficiency (aim for 85–115% recovery).
- Limit of detection/quantification (LOD/LOQ) : Determine via signal-to-noise ratios (e.g., LOD = 3× noise, LOQ = 10× noise) .
- Reproducibility : Replicate analyses across multiple batches to evaluate intra- and inter-day variability .
Q. How should researchers design experiments to evaluate this compound’s acute toxicity in animal models?
Critical considerations include:
- Dose selection : Use a logarithmic scale (e.g., 10, 50, 100 mg/kg) to identify lethal doses (LD₅₀).
- Control groups : Include vehicle controls (e.g., saline) and positive controls (e.g., nicotine) to contextualize toxicity.
- Ethical compliance : Follow institutional guidelines for humane endpoints (e.g., moribund state criteria) and sample sizes justified by power analysis .
- Data collection : Monitor physiological parameters (e.g., respiration, motor function) and histopathological changes post-exposure .
Advanced Research Questions
Q. What methodologies resolve contradictions in reported receptor-binding affinities of this compound across studies?
Discrepancies often arise from assay variability (e.g., radioligand vs. functional assays). To address this:
- Standardize conditions : Control pH (7.4), temperature (37°C), and receptor subtypes (e.g., α4β2 vs. α7 nAChRs).
- Cross-validate findings : Compare results from orthogonal methods (e.g., electrophysiology for functional activity and scintillation counting for binding affinity) .
- Meta-analysis : Pool data from published studies using random-effects models to identify confounding variables (e.g., species differences in receptor isoforms) .
Q. How can computational models predict this compound’s metabolic pathways, and what experimental validation is required?
- In silico approaches : Use cytochrome P450 docking simulations (e.g., CYP2A6, CYP2B6) to predict hydroxylation or N-oxidation sites. Tools like AutoDock Vina or Schrödinger Suite are recommended .
- Experimental validation : Incubate this compound with liver microsomes and analyze metabolites via LC-HRMS. Confirm structures using NMR or reference standards .
- Kinetic parameters : Calculate Vₘₐₓ and Kₘ for major metabolic pathways to assess clinical relevance .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Modular synthesis : Start with the pyridine core and introduce substituents (e.g., methyl, phenyl groups) via nucleophilic substitution or cross-coupling reactions.
- Purity control : Characterize intermediates and final products using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Purity thresholds should exceed 95% .
- Biological screening : Test derivatives in functional assays (e.g., calcium flux for nAChR activation) to correlate structural modifications with activity .
Q. Methodological Considerations for Data Interpretation
- Handling conflicting data : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
- Uncertainty quantification : Report confidence intervals (95% CI) for key parameters (e.g., IC₅₀ values) and propagate errors in derived calculations .
- Reproducibility : Archive raw data and detailed protocols in supplementary materials, as emphasized by journals like the Beilstein Journal of Organic Chemistry .
Properties
IUPAC Name |
3-piperidin-2-ylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXSIJUGVMTTMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859409 | |
Record name | (+/-)-Anabasine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid | |
Record name | Anabasine | |
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Record name | Anabasine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |
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Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
270-272 °C | |
Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C | |
Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Anabasine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.0455 @ 20 °C/4 °C | |
Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
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Vapor Pressure |
0.00301 [mmHg] | |
Record name | Anabasine | |
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Mechanism of Action |
...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS. | |
Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, darkens on exposure to air | |
CAS No. |
13078-04-1, 494-52-0 | |
Record name | (±)-Anabasine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13078-04-1 | |
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Record name | Pyridine, 3-(2-piperidinyl)- | |
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Record name | (+/-)-Anabasine | |
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Record name | Anabasine | |
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Record name | (�±)-Anabasine | |
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Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Anabasine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
FP: 9 °C, 9 °C | |
Record name | ANABASINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3462 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Anabasine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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